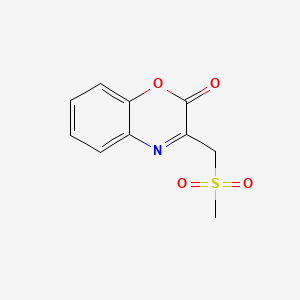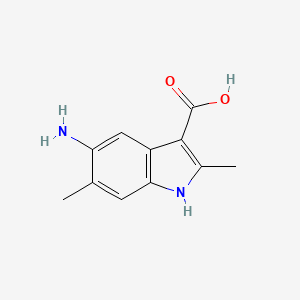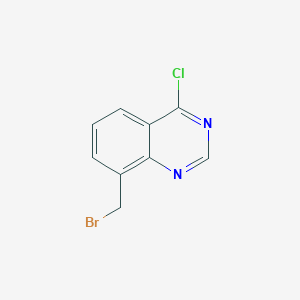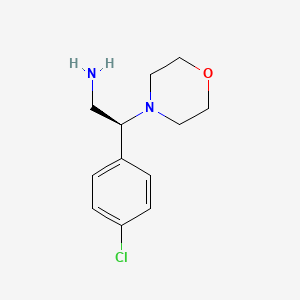![molecular formula C8H8N2O2 B12949950 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative . Another approach involves the use of glyoxal in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Reduction: Formation of 5-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazol-2-yl)phenylmethanone: Another benzimidazole derivative with similar structural features but different functional groups.
5-(benzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazol-2(3H)-one: Contains a dioxole ring fused to the benzimidazole core, offering different chemical properties and biological activities.
Uniqueness
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its hydroxyl and methyl substituents, which confer distinct chemical reactivity and biological activity. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
6-hydroxy-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7-3-2-5(11)4-6(7)9-8(10)12/h2-4,11H,1H3,(H,9,12) |
Clé InChI |
IIZSEADWKWQBGH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)

![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)

![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)





